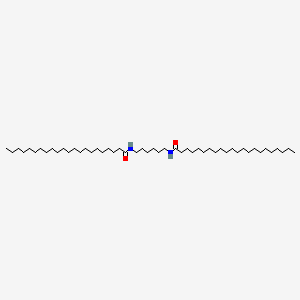![molecular formula C9H16O B14342270 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 93704-87-1](/img/structure/B14342270.png)
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . Another method includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of cineole from Eucalyptus oil through steam distillation. The extracted cineole is then purified using various techniques such as fractional distillation and crystallization .
化学反応の分析
Types of Reactions: 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Incorporated into pharmaceutical formulations for its decongestant and antitussive effects.
Industry: Utilized in the production of flavors, fragrances, and cleaning products
作用機序
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
類似化合物との比較
1,3-Dimethyl-2-oxabicyclo[2.2.2]octane can be compared with other similar compounds such as:
1,8-Cineole: Another name for this compound, highlighting its structural similarity.
1,4-Diazabicyclo[2.2.2]octane: A compound with a similar bicyclic structure but different functional groups and properties.
Bicyclo[2.2.2]octane: A saturated hydrocarbon with a similar core structure but lacking the oxygen atom present in this compound.
The uniqueness of this compound lies in its oxygenated structure, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
93704-87-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
1,3-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O/c1-7-8-3-5-9(2,10-7)6-4-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
UHAYVNRWODBYLM-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(O1)(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
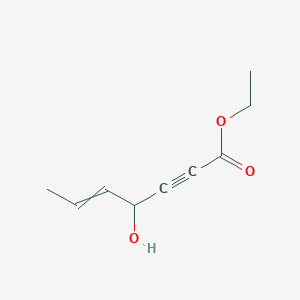
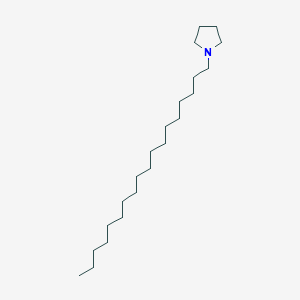
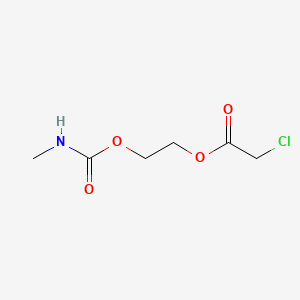

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
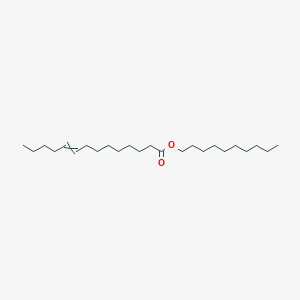
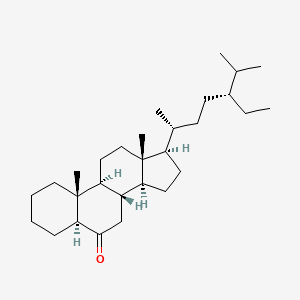
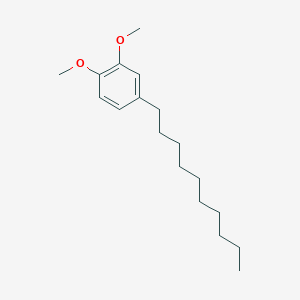
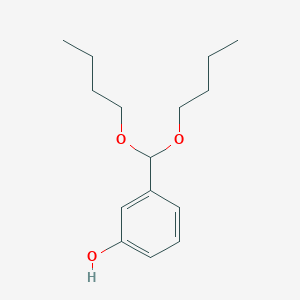
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

